molecular formula C12H26N4 B14626827 N~1~,N~2~-Bis{[(2S)-pyrrolidin-2-yl]methyl}ethane-1,2-diamine CAS No. 56030-34-3

N~1~,N~2~-Bis{[(2S)-pyrrolidin-2-yl]methyl}ethane-1,2-diamine

Cat. No.: B14626827
CAS No.: 56030-34-3
M. Wt: 226.36 g/mol
InChI Key: MFXQYAKSQCKTJA-RYUDHWBXSA-N
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Description

N~1~,N~2~-Bis{[(2S)-pyrrolidin-2-yl]methyl}ethane-1,2-diamine is a complex organic compound characterized by the presence of pyrrolidine rings attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~2~-Bis{[(2S)-pyrrolidin-2-yl]methyl}ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with pyrrolidine derivatives under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the ethane-1,2-diamine, followed by the addition of pyrrolidine derivatives to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~2~-Bis{[(2S)-pyrrolidin-2-yl]methyl}ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the pyrrolidine rings is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced forms of the compound. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N~1~,N~2~-Bis{[(2S)-pyrrolidin-2-yl]methyl}ethane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of complex organic molecules and as a building block for various chemical processes.

Mechanism of Action

The mechanism of action of N1,N~2~-Bis{[(2S)-pyrrolidin-2-yl]methyl}ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Dimethylcyclohexane-1,2-diamine: A similar compound used as a ligand in coordination chemistry.

    Ethylenediamine: A simpler diamine with broad applications in various chemical processes.

    N,N’-Dimethyl-1,2-ethanediamine: Another related compound with similar structural features.

Uniqueness

N~1~,N~2~-Bis{[(2S)-pyrrolidin-2-yl]methyl}ethane-1,2-diamine is unique due to the presence of pyrrolidine rings, which confer specific steric and electronic properties. These features make it particularly suitable for applications in catalysis and enzyme inhibition, where precise molecular interactions are crucial.

Properties

CAS No.

56030-34-3

Molecular Formula

C12H26N4

Molecular Weight

226.36 g/mol

IUPAC Name

N,N'-bis[[(2S)-pyrrolidin-2-yl]methyl]ethane-1,2-diamine

InChI

InChI=1S/C12H26N4/c1-3-11(15-5-1)9-13-7-8-14-10-12-4-2-6-16-12/h11-16H,1-10H2/t11-,12-/m0/s1

InChI Key

MFXQYAKSQCKTJA-RYUDHWBXSA-N

Isomeric SMILES

C1C[C@H](NC1)CNCCNC[C@@H]2CCCN2

Canonical SMILES

C1CC(NC1)CNCCNCC2CCCN2

Origin of Product

United States

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